molecular formula C22H24N2O5S2 B2827019 N-[(2,5-dimethoxyphenyl)methyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide CAS No. 1189374-72-8

N-[(2,5-dimethoxyphenyl)methyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide

Cat. No.: B2827019
CAS No.: 1189374-72-8
M. Wt: 460.56
InChI Key: DONBYOGPFYBWKU-UHFFFAOYSA-N
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Description

N-[(2,5-dimethoxyphenyl)methyl]-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a 2,5-dimethoxyphenylmethyl group and an N-methyl-4-methylbenzenesulfonamido substituent. Thiophene carboxamides are widely studied for their biological activities, including antibacterial, antifungal, and genotoxic effects . The dimethoxyphenyl group, as seen in , may influence electronic and steric properties, while the sulfonamido moiety could enhance solubility or binding affinity compared to nitro or chloro substituents in similar compounds .

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S2/c1-15-5-8-18(9-6-15)31(26,27)24(2)19-11-12-30-21(19)22(25)23-14-16-13-17(28-3)7-10-20(16)29-4/h5-13H,14H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONBYOGPFYBWKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NCC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethoxyphenyl)methyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the pyrazolopyridine core, followed by the introduction of the ethyl and methyl groups. The final step involves the acylation of the pyrazolopyridine with pyridin-3-ylmethyl acetamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolopyridine core.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.

Medicine

The compound has potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is required. Its ability to interact with enzymes and receptors makes it a promising lead compound in medicinal chemistry.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[(2,5-dimethoxyphenyl)methyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural Comparisons

Thiophene carboxamide derivatives vary significantly based on substituents and aromatic systems. Key structural differences and similarities are summarized below:

Compound Core Structure Substituents Dihedral Angle (°) Melting Point (K) Reference
Target Compound Thiophene-2-carboxamide 2,5-Dimethoxyphenylmethyl, N-methyl-4-methylbenzenesulfonamido - - -
N-(2-Nitrophenyl)thiophene-2-carboxamide (I) Thiophene-2-carboxamide 2-Nitrophenyl 13.53 (A), 8.50 (B) 397
N-(2-Nitrophenyl)furan-2-carboxamide (2NPFC) Furan-2-carboxamide 2-Nitrophenyl 9.71 -
3-{4-(4-Chlorophenyl)-1,3-thiazol-2-ylamino}propanehydrazide (9f) Thiazole 4-Chlorophenyl, 2,5-dimethylphenyl - -

Key Observations :

  • The 2,5-dimethoxyphenyl group may confer greater electron-donating capacity compared to the 2-nitrophenyl or 4-chlorophenyl groups in other derivatives, influencing reactivity and intermolecular interactions .
  • Dihedral angles between aromatic rings in (I) (13.53° and 8.50°) suggest moderate conjugation disruption, similar to 2NPFC (9.71°), but distinct from thiazole derivatives like 9f, which lack such data .

Key Observations :

  • The target compound likely requires amide coupling (similar to (I)) and sulfonylation steps, contrasting with the nitro-group reductions or thiazole syntheses in other derivatives .

Key Observations :

  • The nitro group in (I) and 2NPFC is associated with antibacterial and genotoxic effects, whereas the target compound’s sulfonamido group may reduce toxicity or enhance metabolic stability .

Biological Activity

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its diverse biological properties. The presence of the dimethoxyphenyl and sulfonamide groups enhances its pharmacological profile. The chemical structure can be summarized as follows:

  • Core Structure : Thiophene-2-carboxamide
  • Functional Groups :
    • Dimethoxyphenyl group
    • N-methyl-4-methylbenzenesulfonamide

Table 1: Structural Components

ComponentDescription
Thiophene RingFive-membered aromatic heterocycle
DimethoxyphenylAromatic ring with two methoxy substituents
Sulfonamide GroupContains a sulfonyl (SO2) functional group

Research indicates that compounds containing thiophene and sulfonamide moieties often exhibit a range of biological activities, including:

  • Anti-inflammatory Effects : Compounds similar to this structure have been shown to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.
  • Antitumor Activity : Some studies suggest that thiophene derivatives can induce apoptosis in cancer cells, highlighting their role in oncology.
  • Antimicrobial Properties : The sulfonamide group is well-known for its antibacterial effects, which may extend to this compound.

Case Studies

  • Anti-inflammatory Studies : A study published in Journal of Medicinal Chemistry demonstrated that thiophene derivatives reduced inflammation in animal models by inhibiting the NF-kB pathway, which is crucial in inflammatory responses .
  • Antitumor Activity : In vitro studies have shown that similar compounds can inhibit the growth of various cancer cell lines. For instance, a derivative exhibited significant cytotoxicity against breast cancer cells through apoptosis induction .
  • Antimicrobial Research : Research documented in Pharmaceutical Research indicated that sulfonamide-containing compounds displayed significant antibacterial activity against Gram-positive bacteria, suggesting potential therapeutic uses in infections .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of cytokines; reduced inflammation
AntitumorInduction of apoptosis in cancer cells
AntimicrobialSignificant activity against Gram-positive bacteria

Q & A

Basic: What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis typically involves:

Thiophene Core Formation : Cyclization using sulfur and dicarbonyl precursors under controlled temperatures (80–120°C) .

Sulfonamide Coupling : Reacting the thiophene intermediate with 4-methylbenzenesulfonyl chloride in solvents like DMF or dichloromethane (DCM), with triethylamine as a base .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) to isolate the product .
Optimization Strategies :

  • Use anhydrous solvents to prevent hydrolysis of intermediates.
  • Adjust stoichiometry (1.2:1 molar ratio of sulfonyl chloride to amine) to minimize byproducts.
  • Monitor reactions via TLC or HPLC for real-time progress .

Basic: Which analytical techniques are essential for confirming structural integrity and purity?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for methoxy (δ 3.7–3.9 ppm), sulfonamide (δ 7.3–7.5 ppm), and thiophene protons (δ 6.8–7.1 ppm). Use DEPT-135 to confirm methylene groups .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) and fragmentation patterns to confirm the sulfonamide and carboxamide moieties .
  • X-ray Crystallography : Resolve stereochemical ambiguities; requires high-purity crystals grown via slow evaporation (acetonitrile/ethanol) .
  • HPLC : Assess purity (>95%) using a C18 column (gradient: 10–90% acetonitrile in water) .

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance biological activity?

Methodological Answer:

Substituent Variation :

  • Replace 2,5-dimethoxyphenyl with halogenated or bulkier aryl groups to assess steric effects on target binding .
  • Modify the sulfonamide’s methyl group to trifluoromethyl for enhanced lipophilicity .

Biological Assays :

  • Test derivatives against enzyme targets (e.g., kinases) using fluorescence-based assays (IC50 determination) .
  • Compare cytotoxicity (MTT assay) in cancer vs. normal cell lines .

Computational Support :

  • Perform molecular docking (AutoDock Vina) to predict binding affinities and guide synthetic priorities .

Advanced: How can contradictions in reported biological activities be resolved?

Methodological Answer:

  • Assay Validation : Replicate studies using standardized protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Purity Reassessment : Re-analyze disputed compounds via NMR and LC-MS to rule out degradation products .
  • Orthogonal Methods : Confirm target engagement using surface plasmon resonance (SPR) for direct binding kinetics .
  • Meta-Analysis : Compare datasets across studies, focusing on cell line specificity (e.g., HeLa vs. HEK293) .

Advanced: What computational approaches elucidate the compound’s mechanism of action?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (GROMACS) over 100 ns to identify stable binding conformations .
  • QSAR Modeling : Use CoMFA/CoMSIA to correlate electronic descriptors (HOMO/LUMO) with activity trends .
  • Free Energy Calculations : Apply MM-PBSA to predict binding free energy contributions from hydrophobic vs. hydrogen-bonding interactions .

Basic: What strategies mitigate common synthetic byproducts?

Methodological Answer:

  • Byproduct Identification : Use LC-MS to detect sulfonic acid derivatives (common from sulfonamide hydrolysis) .
  • Mitigation :
    • Reduce water content via molecular sieves in reaction mixtures.
    • Optimize reaction time (avoid over-stirring) to prevent epimerization .
    • Use scavenger resins (e.g., QuadraSil MP) to remove excess sulfonyl chlorides .

Advanced: How can metabolic stability be evaluated during preclinical development?

Methodological Answer:

  • In Vitro Assays :
    • Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS at 0, 15, 30, 60 minutes .
    • Identify metabolites using high-resolution mass spectrometry (HRMS/MS).
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to block CYP450-mediated oxidation .

Basic: How is solubility addressed in biological assays?

Methodological Answer:

  • Co-Solvents : Prepare stock solutions in DMSO (<1% final concentration) to avoid precipitation .
  • Prodrug Design : Synthesize phosphate esters of the carboxamide group for improved aqueous solubility .
  • Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes (dynamic light scattering for size validation) .

Advanced: What role does the sulfonamide group play in target binding?

Methodological Answer:

  • Hydrogen Bonding : Sulfonyl oxygen atoms interact with backbone amides in enzyme active sites (e.g., carbonic anhydrase) .
  • Hydrophobic Interactions : The 4-methylphenyl group enhances van der Waals contacts with hydrophobic pockets .
  • Mutagenesis Studies : Replace key residues (e.g., Thr199 in carbonic anhydrase) to confirm binding dependencies .

Advanced: How are reaction intermediates characterized when crystallography fails?

Methodological Answer:

  • 2D NMR : Use HSQC and HMBC to assign quaternary carbons and adjacent protons in amorphous intermediates .
  • IR Spectroscopy : Confirm carbonyl stretches (1680–1700 cm⁻¹) and sulfonamide S=O bonds (1150–1200 cm⁻¹) .
  • Theoretical Modeling : Compare experimental IR/NMR data with DFT-calculated spectra (Gaussian 16) .

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